2-methyl-4-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]-1,3-thiazole
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Overview
Description
The compound “2-methyl-4-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]-1,3-thiazole” is a complex organic molecule that contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The molecule also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction or a cyclization reaction. The pyrrolidine ring could be formed through a similar process. The propargyl group could be introduced through a substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole and pyrrolidine rings, as well as the propargyl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The thiazole ring is aromatic and might undergo electrophilic substitution reactions. The propargyl group could potentially participate in reactions such as the Sonogashira coupling .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its spectral properties .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-4-[(2R)-1-prop-2-ynylpyrrolidin-2-yl]-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-3-6-13-7-4-5-11(13)10-8-14-9(2)12-10/h1,8,11H,4-7H2,2H3/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKLQBDLSNIENK-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2CCCN2CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)[C@H]2CCCN2CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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